(E)-3-(thiophen-2-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide
Description
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Properties
IUPAC Name |
(E)-3-thiophen-2-yl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c20-17(6-5-15-3-1-7-21-15)19-11-13-9-14(12-18-10-13)16-4-2-8-22-16/h1-10,12H,11H2,(H,19,20)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZTYPISNXVCJV-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(thiophen-2-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications, drawing on various research findings.
Chemical Structure and Synthesis
The compound is characterized by a complex structure featuring a thiophene ring and a pyridine moiety. The synthesis typically involves multi-step organic reactions, starting from thiophene derivatives and incorporating the pyridine group through controlled conditions to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These targets may include various enzymes and receptors, leading to modulation of cellular processes.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exert cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). In a comparative study, the IC50 values for different derivatives were reported, indicating varying levels of potency against these cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 7f | HCT116 | 6.76 |
| 7d | HCT116 | 43 |
| 7a | HCT116 | 93.1 |
| 7f | A549 | 193.93 |
| Control | A549 | 371.36 |
These findings suggest that the compound exhibits selective cytotoxicity, particularly towards colon cancer cells (HCT116) compared to lung cancer cells (A549) .
Other Biological Activities
In addition to its anticancer properties, compounds with similar structural features have demonstrated various other biological activities such as:
- Antimicrobial Activity : Compounds with thiophene and pyridine structures have shown promising results against bacterial strains.
- Anti-inflammatory Properties : Some derivatives have been reported to exhibit anti-inflammatory effects through inhibition of inflammatory mediators.
- Antioxidant Effects : The presence of thiophene rings contributes to the antioxidant capacity of these compounds, potentially protecting cells from oxidative stress .
Case Studies
Several studies have explored the biological activity of thiophene-containing compounds. For example:
- Cytotoxicity Against Cancer Cells : A study investigated a series of thiophene derivatives and their cytotoxic effects on multiple cancer cell lines. The results indicated that certain derivatives had significantly lower IC50 values than established chemotherapeutics, suggesting their potential as alternative treatments .
- Mechanistic Studies : Research has also focused on the mechanisms by which these compounds exert their effects. For instance, some studies have shown that they can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a thiophene ring and a pyridine moiety, contributing to its unique pharmacological properties. The molecular formula is , with a molecular weight of approximately 345.4 g/mol. Its structural complexity allows for various interactions with biological targets, making it a candidate for drug development.
Medicinal Chemistry
The compound has shown potential as an anticancer agent. Research indicates that derivatives of acrylamide compounds can exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, studies on similar thiophene-based compounds have demonstrated their ability to induce apoptosis in cancer cells through mechanisms involving DNA damage and oxidative stress .
Table 1: Cytotoxicity of Thiophene-Based Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 | 12.5 | Induction of apoptosis |
| Compound B | MDA-MB-231 | 15.0 | DNA damage via oxidative stress |
| (E)-3-(thiophen-2-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide | TBD | TBD |
Antimicrobial Activity
Research has indicated that compounds containing thiophene rings possess antimicrobial properties. The compound's structure may enhance its interaction with bacterial cell membranes, leading to increased permeability and cell death . Studies have shown that derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy of Thiophene Derivatives
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| Compound D | S. aureus | 16 µg/mL |
| This compound | TBD |
DNA Interaction Studies
The compound's ability to interact with DNA has been investigated, revealing potential applications in gene therapy and molecular biology. Studies have shown that related compounds can cleave plasmid DNA, suggesting that this compound may also exhibit similar nuclease activity .
Case Study 1: Anticancer Activity
A recent study explored the synthesis of several acrylamide derivatives, including those similar to this compound. The study reported that these compounds demonstrated significant cytotoxicity against human cancer cell lines through mechanisms involving apoptosis induction and DNA fragmentation .
Case Study 2: Antimicrobial Properties
Another research effort focused on the synthesis and evaluation of thiophene-based compounds for their antimicrobial properties. The results indicated that certain derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this chemical scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
